methyl O-(2-chlorophenyl)serinate
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Overview
Description
Methyl 2-amino-3-(2-chlorophenoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a chlorophenoxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2-chlorophenoxy)propanoate typically involves the reaction of 2-chlorophenol with an appropriate amino acid derivative. One common method is the esterification of 2-chlorophenol with methyl 2-amino-3-hydroxypropanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-3-(2-chlorophenoxy)propanoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenolic derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(2-chlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2-chlorophenoxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenoxy)propanoate
- Methyl 2-amino-3-(3-chlorophenoxy)propanoate
- Ethyl 2-amino-3-(2-chlorophenoxy)propanoate
Uniqueness
Methyl 2-amino-3-(2-chlorophenoxy)propanoate is unique due to the specific position of the chlorine atom on the phenoxy group. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-chlorophenoxy)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-14-10(13)8(12)6-15-9-5-3-2-4-7(9)11/h2-5,8H,6,12H2,1H3 |
InChI Key |
WRXWJFUAHXXTOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COC1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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